![molecular formula C14H10F4N2O2S B2961070 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid CAS No. 514180-15-5](/img/structure/B2961070.png)
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid is a highly specialized organic compound featuring a pyrimidine ring substituted with fluorophenyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid typically involves a series of stepwise reactions
Pyrimidine Core Formation: : Initially, the pyrimidine ring is synthesized using a condensation reaction between appropriate aldehydes and ketones.
Substitution with Fluorophenyl and Trifluoromethyl Groups: : Next, halogenation followed by nucleophilic substitution introduces the fluorophenyl and trifluoromethyl substituents on the pyrimidine ring.
Thio-Functionalization: : Thiolates or other sulfur-containing agents are then reacted to form the thio group, completing the synthesis with propanoic acid functionalization.
Industrial Production Methods: For large-scale industrial production, optimizing reaction conditions such as temperature, pressure, solvent selection, and catalyst use is essential. Continuous flow reactors and automated synthesizers may be employed to achieve high yields and product purity.
化学反応の分析
Types of Reactions: This compound can undergo a variety of chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones under specific conditions using reagents like hydrogen peroxide.
Reduction: : Reduction reactions can lead to the loss of certain functional groups or change in oxidation state using reducing agents such as sodium borohydride.
Substitution: : Undergoes substitution reactions, particularly nucleophilic substitutions, replacing fluorine or thio groups with other substituents.
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Grignard reagents, organolithium compounds
Sulfoxides and Sulfones: : Resulting from oxidation
De-fluorinated Compounds: : Resulting from reduction or nucleophilic substitution
科学的研究の応用
Chemistry: This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.
Biology: In biology, it may be used as a probe to study biochemical pathways involving sulfur-containing compounds.
Industry: May find uses in creating advanced materials, including polymers and catalysts, where specific structural and functional attributes are required.
作用機序
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, modulating their activity. Its fluorophenyl and trifluoromethyl groups can enhance binding affinity and specificity, while the thio group may be involved in redox reactions or forming covalent bonds with targets.
類似化合物との比較
Similar Compounds:
2-{[4-(4-Methylphenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
2-{[4-(4-Chlorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid
Fluorine Substitution: : Enhances the compound's stability and bioavailability.
Trifluoromethyl Group: : Provides a strong electron-withdrawing effect, influencing reactivity and interaction with biological targets.
Thio Group: : Key role in specific reactions, especially in biological systems involving redox mechanisms.
This compound stands out due to its unique combination of substituents, providing distinct advantages in various applications.
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c1-7(12(21)22)23-13-19-10(6-11(20-13)14(16,17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPJFPEEQZYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
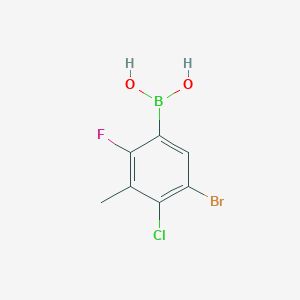
![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)
![N-[(3-chlorophenyl)methyl]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2960989.png)

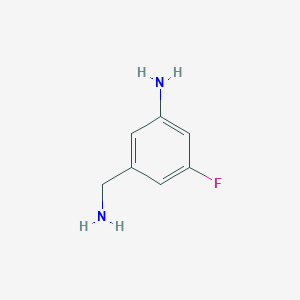
![1-(2-Chlorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2960994.png)
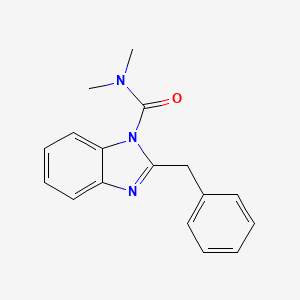
![Tert-butyl N-[6-[bromo(difluoro)methyl]pyridin-3-yl]carbamate](/img/structure/B2960996.png)
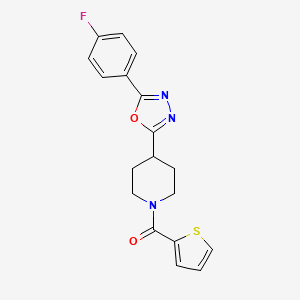
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
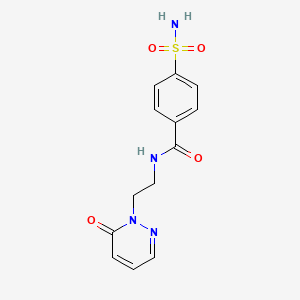
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2961006.png)
![1-[4-(propan-2-yloxy)benzoyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2961009.png)

